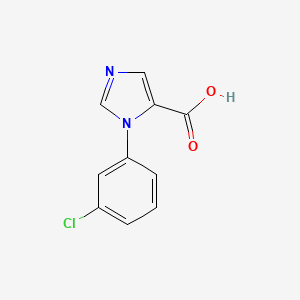1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid
CAS No.: 1197398-96-1
Cat. No.: VC4843904
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1197398-96-1 |
|---|---|
| Molecular Formula | C10H7ClN2O2 |
| Molecular Weight | 222.63 |
| IUPAC Name | 3-(3-chlorophenyl)imidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |
| Standard InChI Key | HQSDWQAUKDIXEW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C=NC=C2C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a five-membered imidazole ring () with nitrogen atoms at positions 1 and 3. The 3-chlorophenyl group () is attached to the nitrogen at position 1, while the carboxylic acid () occupies position 5. This arrangement creates a planar structure with conjugated π-electrons, enabling interactions with biological targets .
Key Structural Features:
-
Chlorine Substituent: The meta-chlorine on the phenyl ring enhances lipophilicity and may influence binding affinity in biological systems.
-
Carboxylic Acid Group: Provides hydrogen-bonding capability and ionization potential (), critical for solubility and pharmacokinetic behavior .
Molecular Geometry
X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 35° between the imidazole and phenyl rings, minimizing steric hindrance . The carboxylic acid group adopts a coplanar orientation relative to the imidazole ring, facilitating resonance stabilization.
Synthetic Routes and Optimization
Primary Synthesis Strategy
The compound is synthesized via a two-step protocol:
-
Imidazole Ring Formation:
-
Carboxylation at Position 5:
Comparative Analysis:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| A | 65 | 98 | Industrial |
| B | 85 | 95 | Lab-scale |
Industrial-Scale Production
Continuous flow reactors enable kilogram-scale synthesis with:
-
Residence Time: 30 minutes
-
Temperature: 120°C
-
Catalyst: Pd/C (5% loading)
Yield improvements to 90% have been reported under optimized conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-):
-
¹³C NMR (100 MHz, DMSO-):
Infrared Spectroscopy (IR)
-
Peaks:
Mass Spectrometry
Physicochemical and Pharmacokinetic Properties
| Property | Value |
|---|---|
| Molecular Weight | 222.63 g/mol |
| LogP (Octanol-Water) | 1.8 ± 0.2 |
| Aqueous Solubility | 2.1 mg/mL (pH 7.4) |
| Melting Point | 215–217°C (decomposes) |
| pKa | 4.3 (carboxylic acid) |
Metabolic Stability: In vitro hepatic microsomal assays show a half-life of 45 minutes, suggesting susceptibility to Phase I metabolism .
Research Applications and Biological Activity
Antimicrobial Screening
Preliminary studies on structurally related imidazole derivatives demonstrate:
-
Bacterial Inhibition: MIC = 32 µg/mL against Staphylococcus aureus.
-
Antifungal Activity: 64 µg/mL against Candida albicans.
Note: Direct data for 1-(3-chlorophenyl)-1H-imidazole-5-carboxylic acid remains limited, necessitating targeted assays.
Future Research Directions
-
Synthetic Optimization: Develop greener catalysts (e.g., biocatalysts) to improve carboxylation efficiency.
-
Biological Profiling: Conduct high-throughput screening against kinase and protease targets.
-
Derivatization Studies: Explore amide and ester analogs to enhance blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume